molecular formula C21H23NO5 B2837449 8-[(dimethylamino)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one CAS No. 847182-70-1

8-[(dimethylamino)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one

Cat. No.: B2837449
CAS No.: 847182-70-1
M. Wt: 369.417
InChI Key: RYXLDWHPRNOSOH-UHFFFAOYSA-N
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Description

8-[(dimethylamino)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one is a complex organic compound with a unique structure that includes a chromen-4-one core, a dimethylamino group, and an ethoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(dimethylamino)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethylamino Group: This step usually involves the reaction of the intermediate with dimethylamine under controlled conditions.

    Attachment of the Ethoxyphenoxy Group: This is typically done through an etherification reaction, where the phenol derivative reacts with an ethylating agent in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

8-[(dimethylamino)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce dihydro derivatives.

Scientific Research Applications

8-[(dimethylamino)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-[(dimethylamino)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The chromen-4-one core can participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((dimethylamino)methyl)-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one
  • 3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one

Uniqueness

8-[(dimethylamino)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one is unique due to the presence of both the dimethylamino group and the ethoxyphenoxy group, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Biological Activity

The compound 8-[(dimethylamino)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one , also known by its chemical structure C17H21NO4, is part of the chromone family and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chromone backbone, characterized by a benzopyran structure with various substituents that may influence its biological activity. The presence of a dimethylamino group and an ethoxyphenoxy moiety are particularly noteworthy as they may enhance solubility and bioactivity.

Antimicrobial Activity

Research indicates that derivatives of chromones exhibit significant antimicrobial properties. A study evaluated various chromone derivatives against bacteria such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans. The results showed that certain modifications to the chromone structure could enhance antimicrobial efficacy, suggesting potential therapeutic applications in treating infections .

Antioxidant Properties

Chromones are known for their antioxidant capabilities, which are crucial in combating oxidative stress-related diseases. A study highlighted that the presence of hydroxyl groups in the chromone structure contributes to its ability to scavenge free radicals effectively. This property is essential for developing treatments for conditions such as cardiovascular diseases and cancer .

Anti-inflammatory Effects

The anti-inflammatory activity of chromones has been documented in several studies. The compound was shown to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism through which it may alleviate conditions like arthritis and other inflammatory diseases. This effect is likely mediated through the modulation of signaling pathways involved in inflammation .

Anticancer Potential

Emerging research points to the anticancer properties of chromones. A specific study investigated the effects of similar compounds on cancer cell lines, revealing that they could induce apoptosis (programmed cell death) in various cancer types. The mechanism appears to involve the activation of caspases and the downregulation of anti-apoptotic proteins, indicating a promising avenue for cancer therapy .

Case Studies

  • Antimicrobial Efficacy : In a controlled experiment, derivatives including this compound were tested against a panel of pathogens. Results showed a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, highlighting its potential as an alternative treatment .
  • Oxidative Stress Reduction : A clinical trial involving patients with oxidative stress-related disorders demonstrated that supplementation with chromone derivatives led to marked improvements in biomarkers associated with oxidative damage. This suggests practical applications in dietary supplements aimed at enhancing health outcomes .
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines treated with this compound indicated a significant reduction in cell viability after 48 hours, with flow cytometry confirming increased apoptosis rates compared to untreated controls. This positions the compound as a candidate for further development in oncological therapies .

Summary Table of Biological Activities

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
AntioxidantScavenging free radicals
Anti-inflammatoryModulation of cytokine production
AnticancerInduction of apoptosis in cancer cells

Properties

IUPAC Name

8-[(dimethylamino)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-5-25-17-8-6-7-9-18(17)27-20-13(2)26-21-14(19(20)24)10-11-16(23)15(21)12-22(3)4/h6-11,23H,5,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXLDWHPRNOSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3CN(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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